![molecular formula C16H13FN6OS B5507476 N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5507476.png)

N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

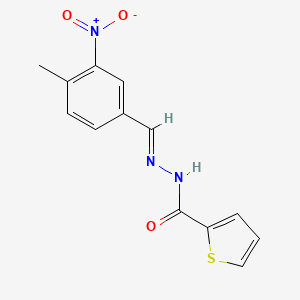

The synthesis of hydrazide derivatives, similar to N'-(4-Fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide, typically involves the reaction of an appropriate aldehyde with a hydrazide compound. For example, Wei-hua et al. (2006) synthesized a closely related compound by reacting 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide, confirming the structure through elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction (Li Wei-hua et al., 2006).

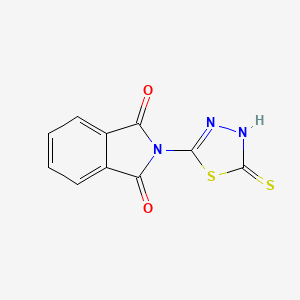

Molecular Structure Analysis

The molecular structure of such compounds is characterized by intermolecular hydrogen-bond interactions that stabilize the crystal structure. The detailed structural analysis is achieved through X-ray diffraction techniques, providing insights into the molecular conformation and spatial arrangement (Li Wei-hua et al., 2006).

Aplicaciones Científicas De Investigación

Anticancer Potential

N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide and its derivatives have been explored for their potential as anticancer agents. Research indicates that these compounds exhibit significant cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. Studies have used methods like the MTT assay and flow cytometric analysis to evaluate the effectiveness of these compounds in inhibiting cancer cell growth and inducing apoptosis in cancerous cells (Osmaniye et al., 2018), (Turan-Zitouni et al., 2018).

Antimicrobial and Antifungal Properties

These compounds have also been researched for their antimicrobial and antifungal properties. They have shown activity against various pathogens, including Candida species. The effectiveness of these compounds as antimicrobial agents has been confirmed through methods like the broth microdilution assay and bioauthographic antifungal activity tests (Koçyiğit-Kaymakçıoğlu et al., 2011).

Aldose Reductase Inhibitors

These compounds have been identified as potential aldose reductase inhibitors. Aldose reductase is an enzyme involved in the development of diabetic complications, and inhibiting this enzyme is crucial for managing diabetes-related issues. Compounds have been evaluated for their inhibitory activity against aldose reductase, showing promise for use in diabetes management (Altıntop et al., 2023).

Anti-inflammatory and Analgesic Activities

Some derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have been conducted using methods like carrageenan-induced rat paw edema and writhing tests in mice (Khalifa & Abdelbaky, 2008).

Anti-HIV Activity

Another important area of research has been the exploration of these compounds for their potential anti-HIV activity. Several compounds have been synthesized and screened for their efficacy against HIV-1, with some showing promising results in inhibiting the virus (Aslam et al., 2013).

Larvicidal Activity

Research has also been conducted to evaluate the larvicidal activity of certain hydrazones against mosquito species such as Anopheles arabiensis. This line of research holds promise for developing new strategies for controlling mosquito populations and reducing the spread of mosquito-borne diseases (Nefisath P et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN6OS/c17-13-8-6-12(7-9-13)10-18-19-15(24)11-25-16-20-21-22-23(16)14-4-2-1-3-5-14/h1-10H,11H2,(H,19,24)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTPEKMLNBNDLO-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NN=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5507394.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)

![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)

![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)

![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)

![3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5507495.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)